

A Technical Guide to the Solubility of Dimethyl Adipate in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipate*

Cat. No.: *B8814857*

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the solubility of **dimethyl adipate** (DMA) in common organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document consolidates available solubility data, details the experimental protocols for its determination, and discusses the underlying physicochemical principles governing its solubility.

Introduction to Dimethyl Adipate

Dimethyl adipate (DMA), with the chemical formula C₈H₁₄O₄, is the dimethyl ester of adipic acid.^[1] It is a colorless, flammable liquid with a range of applications, including its use as a specialty solvent in coatings, inks, and adhesives, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and pesticides.^{[2][3]} Its favorable environmental profile and low volatility make it an attractive alternative to more hazardous solvents. A thorough understanding of its solubility is critical for its effective use in various formulations and chemical processes.

Key Physical Properties of Dimethyl Adipate:

Property	Value	Reference(s)
CAS Number	627-93-0	[1]
Molecular Weight	174.19 g/mol	[4]
Density	1.062 g/mL at 20 °C	[5]
Melting Point	8 °C	[5]
Boiling Point	109-110 °C at 14 mmHg	[5]
Flash Point	110 °C (230 °F)	

Solubility Profile of Dimethyl Adipate

Qualitative Solubility

Dimethyl adipate is characterized by its broad miscibility with many organic solvents. It is described as being miscible with alcohols and ethers.[3][5] This general solubility is attributed to its chemical structure, which contains two polar ester functional groups and a non-polar six-carbon aliphatic chain. This dual character allows it to interact favorably with a wide range of organic solvent types. Conversely, it is sparingly soluble or immiscible in water.[3][5]

Quantitative Solubility Data

While qualitative descriptions are abundant, comprehensive quantitative solubility data for **dimethyl adipate** across a wide range of organic solvents and temperatures is not readily available in publicly accessible literature. The data that is available is summarized below. For specific applications, experimental determination is recommended.

Solvent	Temperature (°C)	Solubility	Reference(s)
Water	25	6,000 mg/L	[6]
Dimethyl Sulfoxide (DMSO)	Not Specified	200 mg/mL	[7]

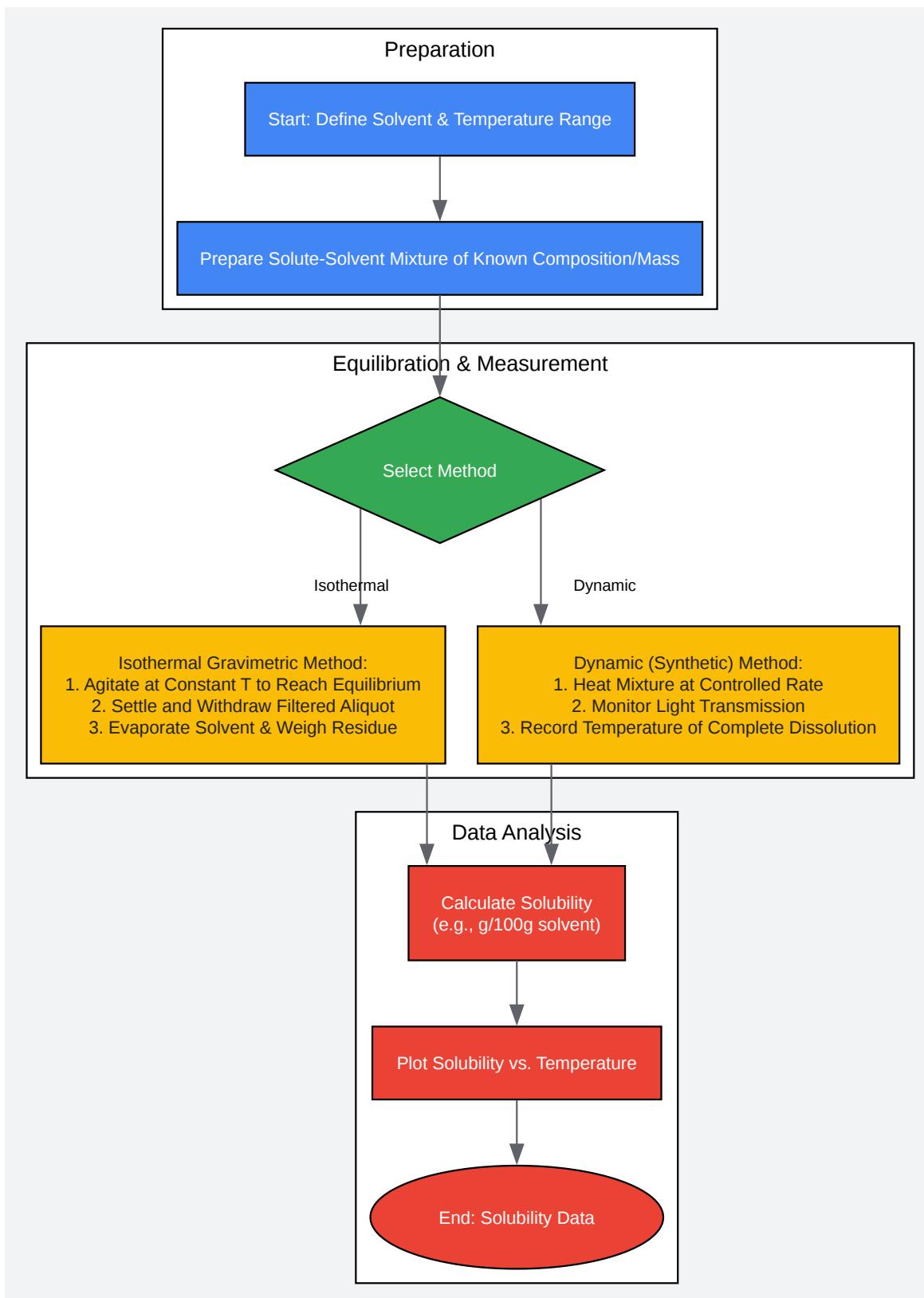
Experimental Determination of Solubility

Several well-established methods can be employed to determine the solubility of **dimethyl adipate** in various solvents. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available equipment.

Isothermal Gravimetric Method

This classical and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by mass.

Protocol:


- Sample Preparation: An excess amount of **dimethyl adipate** is added to a known mass of the chosen organic solvent in a sealed vial or flask.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, agitation is stopped, and the mixture is left undisturbed in the temperature bath to allow the excess, undissolved solute to settle.
- Sample Withdrawal: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 μm PTFE filter) to prevent the transfer of solid particles.
- Gravimetric Analysis: The withdrawn aliquot is transferred to a pre-weighed container. The mass of the solution is recorded. The solvent is then removed by evaporation under controlled conditions (e.g., in a vacuum oven).
- Calculation: The container with the residual solute is weighed again. The solubility is calculated as the mass of the dissolved **dimethyl adipate** per mass or volume of the solvent.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method involves observing the dissolution temperature of a mixture with a known composition. This is often done by monitoring changes in light transmission.

Protocol:

- Mixture Preparation: A series of mixtures with precisely known compositions of **dimethyl adipate** and the solvent are prepared by mass in sealed glass cells.
- Heating Cycle: Each cell is placed in a programmable thermostat and heated slowly (e.g., 0.1-0.5 K/min) with constant stirring. A laser light source and a photodetector are used to monitor the turbidity of the solution.
- Dissolution Point Detection: The temperature at which the last solid particle dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.
- Cooling Cycle (Optional but Recommended): The solution is then cooled slowly, and the temperature at which the first crystals appear (cloud point) is recorded. The average of the dissolution and crystallization temperatures can be taken as the equilibrium point.
- Data Compilation: By repeating this process for various compositions, a solubility curve (solubility vs. temperature) can be constructed.

[Click to download full resolution via product page](#)

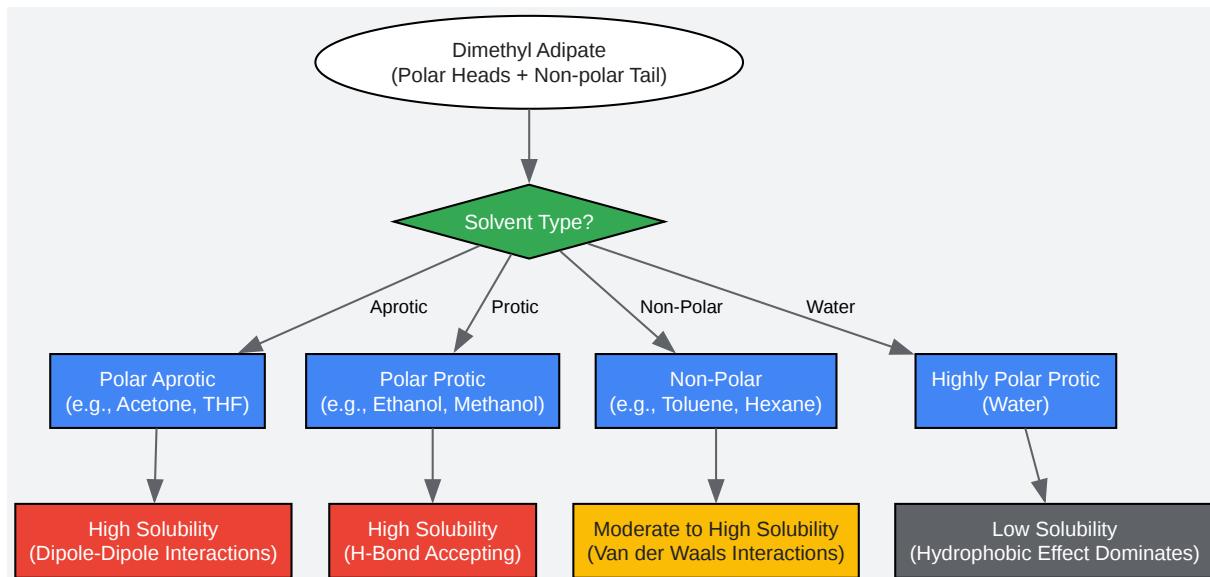
General experimental workflow for determining the solubility of **dimethyl adipate**.

Theoretical Considerations for Solubility

The solubility of **dimethyl adipate** is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.

Molecular Structure and Polarity

Dimethyl adipate's structure features:


- Two Ester Groups (-COO-): These groups are polar and can participate in dipole-dipole interactions. The oxygen atoms can also act as hydrogen-bond acceptors.[\[8\]](#)
- A Six-Carbon Aliphatic Chain (- (CH₂)₄ -): This hydrocarbon backbone is non-polar and contributes to van der Waals interactions.

This combination allows DMA to dissolve well in:

- Polar Aprotic Solvents (e.g., acetone, ethyl acetate, THF): Strong dipole-dipole interactions are possible between the solvent and the ester groups of DMA.
- Protic Solvents (e.g., alcohols like ethanol and methanol): These solvents can engage in hydrogen bonding with the carbonyl oxygen of DMA's ester groups.
- Non-Polar Solvents (e.g., toluene, hexane): The aliphatic chain of DMA allows for favorable van der Waals interactions with non-polar solvents, although solubility may be more limited compared to polar solvents.

Logical Flow of Solubility Prediction

The following diagram illustrates a simplified logical pathway for predicting the solubility of an ester like **dimethyl adipate** based on solvent characteristics.

[Click to download full resolution via product page](#)

Predicted solubility of **dimethyl adipate** based on solvent polarity.

Conclusion

Dimethyl adipate is a versatile organic compound with excellent solubility in a wide array of common organic solvents, including alcohols, ethers, and ketones, while exhibiting poor solubility in water. This broad compatibility is a direct result of its molecular structure, which combines polar ester functionalities with a non-polar hydrocarbon chain. While extensive quantitative data is sparse in the literature, established experimental protocols such as the isothermal gravimetric and dynamic synthetic methods can be readily applied to generate precise solubility data for specific formulation needs. This guide provides the foundational knowledge and procedural framework necessary for scientists and researchers to effectively utilize **dimethyl adipate** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIMETHYL ADIPATE | Occupational Safety and Health Administration [osha.gov]
- 2. Dimethyl Adipate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 3. Cas 627-93-0,Dimethyl adipate | lookchem [lookchem.com]
- 4. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl adipate | 627-93-0 [chemicalbook.com]
- 6. dimethyl adipate, 627-93-0 [thegoodsentscompany.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Dimethyl Adipate in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8814857#solubility-of-methyl-adipate-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com